molecular formula C14H12Cl2N2O5 B2852680 Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 128043-71-0

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No. B2852680
CAS RN: 128043-71-0
M. Wt: 359.16
InChI Key: KLEINBGUYFLIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a chemical compound with the linear formula C13H14Cl2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (C ( [CH2]C (C (Cl)=C1)=CC=C1Cl)C (C)=O)O [CH2]C . This indicates that the compound contains a dichlorobenzyl group attached to an imidazolidinyl group, which is further attached to an ethyl acetate group .

Scientific Research Applications

Antiviral Activity

This compound, being an indole derivative, has potential applications in antiviral therapy. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The structural features of Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate could be explored for developing new antiviral agents with high selectivity and potency.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases, including arthritis, asthma, and cardiovascular diseases .

Anticancer Potential

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Research into Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate could focus on its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Antimicrobial Effects

Indole derivatives have shown antimicrobial activity against a range of bacteria and fungi. This compound could be part of studies aiming to develop new antimicrobial drugs that can combat resistant strains of pathogens .

Antidiabetic Applications

The indole scaffold is present in several compounds with antidiabetic effects. Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate might be used in the design of drugs that can modulate insulin release or improve insulin sensitivity .

Neuroprotective Effects

Some indole derivatives have been found to possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s effect on neuronal cells and its potential to protect them from damage could be an interesting area of research .

Safety and Hazards

This compound is considered hazardous. It has been classified as causing eye irritation and skin irritation . Safety precautions should be taken when handling this compound, including wearing appropriate protective clothing and eye/face protection .

properties

IUPAC Name

ethyl 2-[3-[(2,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-3-4-9(15)5-10(8)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEINBGUYFLIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.